

Cinnamonitrile CAS number and molecular structure.

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Compound of Interest		
Compound Name:	Cinnamonitrile	
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Cinnamonitrile: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and biological activities of **Cinnamonitrile** (CAS No: 1885-38-7), a versatile compound in pharmaceutical and chemical research.

This technical guide provides a comprehensive overview of **cinnamonitrile**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physical properties, established synthesis protocols, and known biological activities, with a focus on its antimicrobial potential.

Chemical Identity and Molecular Structure

Cinnamonitrile, systematically named (E)-3-phenylprop-2-enenitrile, is an organic compound characterized by a benzene ring attached to a propenenitrile functional group.[1] The trans or (E)-isomer is the most common and stable form.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

- CAS Number: 1885-38-7 (for (E)-Cinnamonitrile)[2][3][4]
- Molecular Formula: C₉H₇N[2][4]



- Molecular Weight: 129.16 g/mol [2][4]
- Synonyms: 3-Phenylacrylonitrile, trans-β-Phenylacrylonitrile, Styryl cyanide, Cinnamyl nitrile[1][3]

Molecular Structure:

Caption: Molecular structure of (E)-cinnamonitrile.

Physicochemical Properties

Cinnamonitrile is a colorless to pale yellow liquid at room temperature with a characteristic spicy, cinnamon-like aroma.[5] Its key quantitative properties are summarized below for easy reference.

Property	Value	Reference
Molecular Weight	129.16 g/mol	[2][4]
Density	1.028 g/mL at 25 °C	[2]
Melting Point	18-20 °C	[2]
Boiling Point	254-255 °C	[2]
Refractive Index (n20/D)	1.601	[2]
SMILES	N#C\C=C\c1cccc1	[2]
InChI Key	ZWKNLRXFUTWSOY- QPJJXVBHSA-N	[2]

Synthesis of Cinnamonitrile

Several synthetic routes to **cinnamonitrile** have been established, including the dehydration of cinnamamide and the reaction of cinnamyl chloride with sodium cyanide.[5][6] A common and well-documented laboratory-scale method is the condensation of benzaldehyde with acetonitrile using a strong base like potassium hydroxide.



Experimental Protocol: Synthesis from Benzaldehyde and Acetonitrile

This procedure is adapted from a reliable, peer-reviewed source and outlines the synthesis via an aldol-like condensation reaction.

Materials:

- Potassium hydroxide (KOH) pellets
- Acetonitrile (CH₃CN)
- Benzaldehyde (C₆H₅CHO)
- Ice
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and an addition funnel.
- The flask is charged with potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).
- The mixture is brought to reflux under a nitrogen atmosphere.
- A solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL) is added in a steady stream over 1-2 minutes.
- After the addition is complete, stirring is continued for an additional 10 minutes.
- The hot reaction solution is then carefully poured onto 500 g of cracked ice in a 1-L beaker to quench the reaction.



- Once cooled, the two-phase mixture is transferred to a 2-L flask for steam distillation to isolate the crude product.
- The distillate is collected and transferred to a separatory funnel. The aqueous phase is separated and extracted twice with 500-mL portions of ether.
- The combined organic extracts are dried over anhydrous sodium sulfate.
- The solvent is evaporated under reduced pressure to yield cinnamonitrile as a pale-yellow oil. The typical yield for this procedure is between 31% and 45%.



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Caption: Experimental workflow for the synthesis of **cinnamonitrile**.

Biological Activity and Mechanism of Action

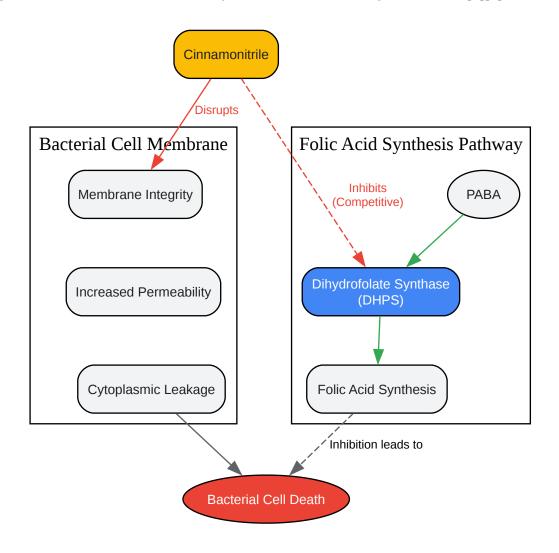
Cinnamonitrile has demonstrated notable biological activity, particularly as an antimicrobial agent.[5][7] It exhibits a broad spectrum of activity against various bacteria and fungi. Research suggests a multi-faceted mechanism of action that distinguishes it from traditional antibiotics.

Proposed Antimicrobial Mechanism

The antibacterial effects of **cinnamonitrile** are believed to stem from two primary modes of action:



- Enzyme Inhibition: **Cinnamonitrile**'s structure is similar to p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydrofolate synthase (DHPS). By competitively binding to DHPS, **cinnamonitrile** can inhibit the synthesis of dihydrofolate, a precursor to folic acid. This disruption of the folic acid pathway is vital for bacterial DNA synthesis and growth.[7]
- Cell Membrane Disruption: Evidence suggests that **cinnamonitrile** can interfere with the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5][7]



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Caption: Proposed dual-action antimicrobial mechanism of cinnamonitrile.

Protocols for Biological Assays



To aid researchers in validating the biological activity of **cinnamonitrile**, the following sections outline the principles of key experimental protocols.

Dihydrofolate Synthase (DHPS) Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on DHPS activity. A common method is a coupled enzymatic spectrophotometric assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by a second enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The activity of DHPS is indirectly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. An inhibitor of DHPS will slow down or stop this decrease in absorbance.

General Procedure:

- A reaction mixture is prepared containing buffer, DHFR, NADPH, and the substrates for DHPS (e.g., p-aminobenzoic acid and 6-hydroxymethyldihydropterin pyrophosphate).
- The test compound (**cinnamonitrile**) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.
- The reaction is initiated by the addition of the DHPS enzyme.
- The absorbance at 340 nm is measured over time using a spectrophotometer.
- The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.
 The percentage of inhibition is determined by comparing the rates of the test reactions to the control.

Bacterial Cell Membrane Permeability Assay

This assay determines if a compound can disrupt the bacterial cell membrane, leading to increased permeability. A common method utilizes fluorescent dyes that are sensitive to membrane potential or integrity.

Principle: The fluorescent dye, such as propidium iodide (PI) or the membrane potential-sensitive dye diSC₃-5, is used. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces strongly. Alternatively, diSC₃-5 is taken up by healthy cells



and self-quenches; its release due to membrane damage results in an increase in fluorescence.

General Procedure (using Propidium Iodide):

- Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
- The cells are resuspended in a suitable buffer.
- The bacterial suspension is treated with various concentrations of cinnamonitrile. Positive (membrane-disrupting agent) and negative (buffer only) controls are included.
- Propidium iodide is added to all samples.
- After a short incubation period, the fluorescence is measured using a fluorometer or a fluorescence microscope.
- A significant increase in fluorescence in the cinnamonitrile-treated samples compared to the negative control indicates that the cell membrane has been compromised.

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